(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
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Overview
Description
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can help in achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the molecule.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
(1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful probe for studying biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1alpha,6alpha,7alpha)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid methyl ester include other bicyclic compounds with similar frameworks, such as:
- Bicyclo[2.2.1]heptane derivatives
- Bicyclo[3.1.0]hexane derivatives
Uniqueness
What sets this compound apart is its specific arrangement of atoms and functional groups, which can confer unique reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
134176-20-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)8-5-3-2-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1 |
InChI Key |
CBQPOZUMQGMCPK-APQOSEDMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CCC2 |
SMILES |
COC(=O)C1C2C1C(=O)CCC2 |
Canonical SMILES |
COC(=O)C1C2C1C(=O)CCC2 |
Origin of Product |
United States |
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